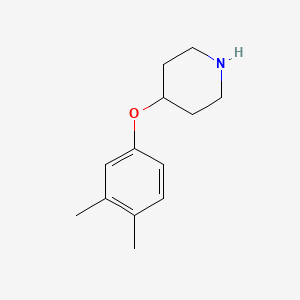

4-(3,4-Dimethylphenoxy)piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Biology

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of many biologically active compounds. ijnrd.orgnih.gov Piperidine and its derivatives are prevalent in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govnih.gov Their structural versatility and ability to interact with biological targets make them a subject of intense research in chemical biology and medicinal chemistry. ontosight.ai

The significance of piperidine derivatives stems from their wide array of pharmacological activities, which include, but are not limited to:

Analgesic ijnrd.org

Antipsychotic ijnrd.org

Antiviral ijnrd.org

Anti-inflammatory ijnrd.org

Antidiabetic ijnrd.org

Antihypertensive wisdomlib.org

Antimalarial wisdomlib.org

This broad spectrum of activity is attributed to the piperidine ring's ability to serve as a versatile scaffold, allowing for the introduction of various functional groups that can modulate a molecule's physicochemical properties and its interactions with biological receptors and enzymes. thieme-connect.com For instance, piperidine derivatives are key components in drugs like the antipsychotic melperone (B1203284) and the Alzheimer's therapy agent donepezil. ijnrd.orgnih.gov The development of synthetic methodologies to create diverse piperidine derivatives is a continuous focus for chemists, aiming to expand the library of potential therapeutic agents. nih.govnih.gov

Overview of Phenoxy-Piperidine Scaffolds in Medicinal Chemistry

The combination of a phenoxy group with a piperidine ring creates a phenoxy-piperidine scaffold, a structural motif that has garnered considerable attention in medicinal chemistry. The phenoxy group is often considered a "privileged scaffold" due to its frequent appearance in and crucial importance for the biological activity of many drugs. nih.gov Its presence can significantly influence a molecule's binding affinity to its target. nih.gov

Research on various phenoxy-piperidine analogues has highlighted their potential in targeting a range of biological systems. For example, compounds incorporating a phenoxy-butoxy-phenyl-piperidine structure have been investigated for their biological activities, with the specific arrangement of these groups being critical for their pharmacological properties. ontosight.ai The ether linkage between the phenyl ring and the piperidine core in phenoxy-piperidine scaffolds allows for a degree of conformational flexibility, which can be crucial for optimal interaction with a biological target. The substitution pattern on the phenoxy ring further provides a means to fine-tune the electronic and steric properties of the molecule, thereby influencing its potency and selectivity. chemrxiv.org

Research Landscape of 4-(3,4-Dimethylphenoxy)piperidine and Related Analogues

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the research landscape can be understood by examining its constituent parts and related analogues. The basic properties of this compound are known, and its structure suggests potential areas of investigation based on similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 883531-73-5 |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| Boiling Point | Not specified |

| MDL Number | MFCD06247255 |

The research on analogues provides significant insights. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been extensively studied as a class of opioid receptor antagonists. wustl.edunih.gov This line of research has led to the development of important pharmacological tools and potential therapeutics for conditions like depression, anxiety, and substance abuse. wustl.edunih.gov The substitution at the 3 and 4 positions of the piperidine ring, as seen in these analogues, is a key structural feature also present in this compound.

Furthermore, studies on other positional isomers and related phenoxy piperidines contribute to understanding the potential research avenues.

Table 2: Related Phenoxy Piperidine Analogues

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

|---|---|---|---|

| 3-(3,4-Dimethylphenoxy)piperidine hydrochloride | 1220033-76-0 | C13H20ClNO | Chemical Synthesis |

| 3-(2,4-Dimethylphenoxy)piperidine | 946759-09-7 | C13H19NO | Chemical Synthesis |

| 4-(3,4-Dichlorophenoxy)piperidine | Not Available | C11H13Cl2NO | Synthesis Intermediate |

The synthesis of various phenoxy piperidines is a recurring theme in the chemical literature, often as intermediates for more complex pharmaceutical agents. chemicalbook.comgoogle.com The dimethyl substitution on the phenoxy ring of this compound is another area for consideration, as the position and nature of substituents on the phenoxy group are known to critically affect biological activity in related scaffolds. chemrxiv.org The collective research on these related structures suggests that this compound could be a valuable scaffold for exploring new therapeutic agents, potentially targeting a range of receptors and enzymes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFODAAPLVSGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609540 | |

| Record name | 4-(3,4-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883531-73-5 | |

| Record name | 4-(3,4-Dimethylphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883531-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3,4 Dimethylphenoxy Piperidine and Analogues

General Synthetic Routes to Piperidine (B6355638) Core Structures

The piperidine ring is a fundamental heterocyclic motif, and its synthesis has been extensively studied. The primary approaches to constructing this saturated six-membered nitrogen-containing ring include cyclization reactions, reduction of aromatic precursors, and multi-component reactions.

Cyclization and Ring-Forming Reactions for Piperidine Scaffolds

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov These reactions typically involve the formation of one or two new bonds on a pre-existing acyclic precursor. Common methods include:

Aza-Diels-Alder Reaction: This cycloaddition reaction between a diene and an imine is a well-established method for forming six-membered nitrogen heterocycles. tandfonline.com

Intramolecular Nucleophilic Substitution: Halogenated amides can undergo a one-pot cyclization/reduction cascade to yield piperidines. nih.gov For instance, activation of an amide with trifluoromethanesulfonic anhydride, followed by reduction and intramolecular nucleophilic substitution, can form the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclizations of unsaturated compounds, such as 7-substituted-6-aza-8-bromooct-2-enoates, can produce substituted piperidines. organic-chemistry.org The choice of radical initiator and reaction conditions can influence the diastereoselectivity of the cyclization. organic-chemistry.org

Prins-type Cyclization: The reaction of a homoallylamine with an aldehyde, often catalyzed by an acid, can lead to the formation of 4-substituted piperidines. youtube.com

Dieckmann Condensation: This intramolecular condensation of a diester can be used to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a 4-piperidone (B1582916). dtic.milsciencemadness.org This 4-piperidone is a versatile intermediate for the synthesis of 4-substituted piperidines.

Table 1: Examples of Cyclization Reactions for Piperidine Synthesis

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |

| Aza-Diels-Alder | Diene, Imine | Lewis Acid | Tetrahydropyridine | tandfonline.com |

| Intramolecular Nucleophilic Substitution | Halogenated Amide | Trifluoromethanesulfonic anhydride, NaBH₄ | Piperidine | nih.gov |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate | Radical Initiator (e.g., AIBN, (TMS)₃SiH) | Substituted Piperidine | organic-chemistry.org |

| Prins-type Cyclization | Homoallylamine, Aldehyde | Acid (e.g., HCl) | 4-Chloropiperidine | youtube.com |

| Dieckmann Condensation | Diester | Base (e.g., MOEt) | 4-Piperidone | dtic.milsciencemadness.org |

Reduction Strategies for Piperidine Ring Saturation

The reduction of readily available pyridine (B92270) derivatives is a direct and widely used method for obtaining the piperidine core. tandfonline.com Various reduction methods are available, each with its own advantages regarding selectivity and reaction conditions.

Catalytic Hydrogenation: This is a common method for the complete reduction of pyridines to piperidines. tandfonline.com A range of heterogeneous catalysts such as platinum oxide, Raney nickel, rhodium on carbon, and palladium on carbon are effective. liv.ac.uk Homogeneous catalysts, including certain rhodium, iridium, and ruthenium complexes, have also been developed for this transformation. liv.ac.uk

Transfer Hydrogenation: This method utilizes a hydrogen donor in the presence of a catalyst. For example, a rhodium complex can efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts using a formic acid/triethylamine mixture to yield piperidines. liv.ac.uk Another mild and efficient method involves the use of ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst for the reduction of pyridine N-oxides to piperidines. organic-chemistry.org

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the partial reduction of pyridinium salts to 1,2,5,6-tetrahydropyridines. tandfonline.com The regioselectivity and yield of this reaction can be influenced by substituents on the pyridine ring and the nitrogen atom. tandfonline.com

Table 2: Comparison of Reduction Strategies for Piperidine Synthesis

| Reduction Method | Substrate | Catalyst/Reagent | Product | Key Features | Reference(s) |

| Catalytic Hydrogenation | Pyridine | Heterogeneous (e.g., PtO₂, Pd/C) or Homogeneous (e.g., Rh, Ir complexes) | Piperidine | Complete saturation of the aromatic ring. | tandfonline.comliv.ac.uk |

| Transfer Hydrogenation | Quaternary Pyridinium Salt | [Cp*RhCl₂]₂, HCOOH-Et₃N | Piperidine or Tetrahydropyridine | High chemoselectivity depending on substitution. | liv.ac.uk |

| Transfer Hydrogenation | Pyridine N-oxide | Pd/C, Ammonium Formate | Piperidine | Mild conditions, high yield. | organic-chemistry.org |

| Chemical Reduction | Pyridinium Salt | NaBH₄ | 1,2,5,6-Tetrahydropyridine | Regioselective partial reduction. | tandfonline.com |

Multi-component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex and highly functionalized piperidines in a single step from simple starting materials. acs.orgnih.govberkeley.edu These reactions are atom-economical and can generate significant molecular diversity.

Pseudo Five-Component Reaction: A protocol for the synthesis of highly functionalized piperidines has been developed using a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org

Yb(OTf)₃/AgOTf Co-catalyzed Reaction: A one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate can be achieved through a multicomponent reaction of dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, co-catalyzed by Yb(OTf)₃ and AgOTf. tandfonline.com

Vinylogous Mannich-type Reaction: A stereoselective three-component vinylogous Mannich-type reaction of a 1,3-bis-trimethylsilylenol ether with an aldehyde and a chiral amine can produce chiral dihydropyridinone compounds, which are versatile intermediates for the synthesis of various piperidine alkaloids. rsc.org

Formation of the Ether Linkage in Phenoxy-Piperidines

The crucial carbon-oxygen bond that defines phenoxy-piperidines is typically formed through nucleophilic substitution or catalytic cross-coupling reactions.

Nucleophilic Substitution Reactions for Phenoxy Group Introduction

The Williamson ether synthesis and related nucleophilic aromatic substitution (SNAAr) reactions are classical methods for forming the phenoxy-ether linkage.

Williamson Ether Synthesis: This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the piperidine ring (or vice versa). While a foundational method, it can be limited by the need for strong bases and potential side reactions. A catalytic version of the Williamson ether synthesis has been developed for the production of alkyl aryl ethers at high temperatures. researchgate.net

Nucleophilic Aromatic Substitution (SNAAr): The reaction of a piperidinol with an activated aryl halide, such as 1-fluoro-2,4-dinitrobenzene, can proceed via nucleophilic aromatic substitution. The rate of this reaction can be influenced by the solvent and the presence of catalysts. rsc.org

Catalytic Approaches for Phenoxy-Piperidine Synthesis

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-O bonds under milder conditions and with greater functional group tolerance. dntb.gov.ua

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming aryl ethers from a phenol and an aryl halide. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgchemeurope.com The reaction can also be performed with copper(I) iodide as a catalyst. chemeurope.com

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling has been adapted for the synthesis of aryl ethers. organic-chemistry.orgyoutube.com This method involves the reaction of an alcohol with an aryl halide in the presence of a palladium catalyst and a suitable ligand. google.com This approach offers a broad scope and is often more efficient than the traditional Ullmann condensation. organic-chemistry.org

Table 3: Catalytic Methods for Aryl Ether Formation

| Reaction | Catalyst | Reactants | Key Features | Reference(s) |

| Ullmann Condensation | Copper (metal or salts) | Phenol, Aryl Halide | Classic method, modern variants use ligands for milder conditions. | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Coupling | Palladium complex with ligand | Alcohol, Aryl Halide | High efficiency, broad scope, milder conditions than Ullmann. | organic-chemistry.orggoogle.com |

A specific example of synthesizing a phenoxy-piperidine derivative is the preparation of trans-3-acetoxy-4-(3,4-dimethylphenoxy)-piperidine. This is achieved by the hydrogenation of trans-3-acetoxy-4-(3,4-dimethylphenoxy)-1-carbobenzyloxy-piperidine in the presence of a palladium-on-charcoal catalyst. prepchem.com

Stereoselective Synthesis Approaches for 4-(3,4-Dimethylphenoxy)piperidine Enantiomers

The creation of specific enantiomers of this compound necessitates stereocontrolled synthetic methods. While direct stereoselective synthesis of this specific compound is not extensively documented, analogous strategies for similar 4-substituted piperidines can be adapted. A plausible and versatile approach involves the use of chiral intermediates derived from readily available starting materials.

One such strategy begins with a chiral piperidin-4-one derivative. The enantioselective synthesis can be achieved through methods like the use of phenylglycinol-derived oxazolopiperidone lactams, which are effective building blocks for creating structurally diverse piperidine-containing compounds. researchgate.net These lactams allow for the introduction of substituents at various positions on the piperidine ring in a controlled stereochemical manner. researchgate.net

Another potential route involves the catalytic enantioselective reductive alkynylation of amides, which can produce chiral piperidine alkaloids in a one-pot synthesis. springernature.com This method offers high efficiency and enantioselectivity for a range of piperidine derivatives. springernature.com Furthermore, stereoselective synthesis of piperidines can be accomplished through oxidative carbon-hydrogen bond functionalizations of enamides, which can proceed with excellent stereocontrol. rsc.org

A key step in synthesizing the target molecule is the formation of the ether linkage between the 3,4-dimethylphenol (B119073) and the piperidine ring. A common method for this is the Williamson ether synthesis. francis-press.com In a stereoselective context, this would typically involve the reaction of a chiral, protected 4-hydroxypiperidine (B117109) with 3,4-dimethylphenol. The stereocenter at C-4 of the piperidine ring must be established prior to this step. This can be achieved through the stereoselective reduction of a corresponding piperidin-4-one or by using a chiral starting material.

For instance, a synthetic pathway could commence with the enantioselective reduction of N-protected piperidin-4-one to yield the corresponding (R)- or (S)-4-hydroxypiperidine. This chiral alcohol can then be subjected to a Williamson ether synthesis with 3,4-dimethylphenol to afford the desired enantiomer of this compound. The use of chiral auxiliaries or catalysts during the reduction step is crucial for achieving high enantiomeric excess.

Advanced Synthetic Techniques and Reaction Conditions

The optimization of reaction conditions is critical at various stages of the synthesis. For the key Williamson ether synthesis step, several parameters can be fine-tuned to enhance the reaction's efficiency.

| Parameter | Condition | Rationale |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | To overcome the activation energy of the reaction between the alkoxide and the aryl halide or sulfonate. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | To effectively dissolve the reactants and facilitate the nucleophilic substitution. |

| Base | Strong bases (e.g., NaH, K2CO3) | To ensure complete deprotonation of the 4-hydroxypiperidine, forming the reactive alkoxide. |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts) | Can be employed to improve the reaction rate and yield, especially when dealing with heterogeneous reaction mixtures. francis-press.com |

In stereoselective reductions of piperidinones, the choice of catalyst is paramount. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, can afford high enantioselectivity. The temperature is often kept low to enhance stereochemical control.

The purification of this compound and its intermediates is essential to obtain a product of high purity. Column chromatography is a widely used and effective technique for this purpose. column-chromatography.comchromtech.com

| Purification Method | Application | Key Considerations |

| Column Chromatography | Separation of the desired product from unreacted starting materials, byproducts, and reaction impurities. | The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent system) is critical for achieving good separation. cup.edu.cnyoutube.com A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities. youtube.com |

| Reduced Pressure Distillation | Purification of liquid intermediates or the final product if they are thermally stable. | This method is suitable for removing non-volatile impurities. The pressure is reduced to lower the boiling point and prevent thermal decomposition. |

| Recrystallization | Purification of solid intermediates or the final product salt. | An appropriate solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |

| Acid-Base Extraction | To separate the basic piperidine product from neutral or acidic impurities. | The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified, and the product is re-extracted into an organic solvent. |

Maximizing the yield in the preparative synthesis of this compound involves a combination of strategies aimed at driving the reactions to completion and minimizing losses during workup and purification.

One key aspect is the careful control of reaction stoichiometry. Using a slight excess of one reagent can help to ensure the complete consumption of a more valuable reactant. In the context of the Williamson ether synthesis, for example, using a modest excess of the 3,4-dimethylphenol or the alkylating agent (if the piperidine is the nucleophile) can improve the yield.

The reaction time is another crucial factor. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the determination of the optimal reaction time to maximize product formation while minimizing the formation of degradation products.

Structure Activity Relationship Sar Studies of 4 3,4 Dimethylphenoxy Piperidine Derivatives

Influence of Substituents on the Piperidine (B6355638) Ring

The piperidine ring is a crucial component of the 4-(3,4-dimethylphenoxy)piperidine scaffold, and its substitution pattern plays a pivotal role in determining the pharmacological properties of the resulting compounds. researchgate.net

Positional Isomerism and Stereochemical Effects on Biological Activity

The spatial arrangement of substituents on the piperidine ring significantly impacts biological activity. Studies on related 3,4-disubstituted piperidines have revealed that stereochemistry is a critical determinant of transporter inhibitory activity. For instance, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the (-)-cis isomers demonstrated selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), a characteristic previously observed in their (+)-trans counterparts. In contrast, the (-)-trans and (+)-cis isomers exhibited selectivity for the serotonin (B10506) transporter (SERT) or were dual SERT/NET inhibitors. nih.gov

Furthermore, research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has underscored the importance of the 3-position substitution on the piperidine ring for conferring pure opioid receptor antagonist properties, independent of the N-substituent. nih.gov These findings highlight that both the relative position and the stereochemical orientation of substituents on the piperidine ring are fundamental to the biological activity profile.

Impact of N-Substitution on Receptor Binding Affinity and Functional Modulation

The nature of the substituent on the piperidine nitrogen (N-substitution) is a key factor in modulating receptor binding affinity and the functional properties of these derivatives. In the context of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent was found to primarily influence antagonist potency and opioid receptor selectivity, rather than determining whether the compound acts as an agonist or antagonist. nih.gov

Similarly, in the development of gonadotropin-releasing hormone (GnRH) antagonists based on a piperidine-substituted quinolone scaffold, various N-substituents on the piperidine ring were investigated. This research indicated that while small groups at certain positions were tolerated for GnRH binding, specific substitutions could also impact pharmacokinetic properties like clearance rate and oral bioavailability. mssm.edu The strategic selection of N-substituents is therefore a critical aspect of designing piperidine derivatives with desired pharmacological profiles. nih.govmdpi.com

Modification at the C-4 Position of the Piperidine Ring and its Pharmacological Implications

Modifications at the C-4 position of the piperidine ring have profound pharmacological implications. In the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of a methyl group at the 4-position, in conjunction with a 3-methyl group, was shown to be crucial for the compound's pure opioid antagonist properties. nih.gov Altering the substituent at this position can lead to significant changes in activity. For example, replacing the 4-methyl group with larger substituents has been reported to result in compounds with mixed opioid receptor agonist and antagonist properties. nih.gov This demonstrates that the C-4 position is a sensitive site for modification, directly influencing the functional nature of the molecule.

Modulations of the Phenoxy Moiety

The phenoxy group is another critical pharmacophoric element of this compound. Modifications to this aromatic ring, including the pattern of dimethyl substitution and the introduction of other substituents like halogens, can significantly alter the biological activity.

Effects of Dimethyl Substitution Pattern on Aromatic Ring Activity

The positioning of the two methyl groups on the phenoxy ring is a key determinant of biological activity. In a study on phosphonium (B103445) salts with dimethyl-substituted aromatic rings, a clear correlation was observed between the substitution pattern and antimicrobial activity. nih.gov While this study was not on piperidine derivatives, it highlights the principle that the relative positions of methyl groups on an aromatic ring can significantly influence biological efficacy. For this compound, the specific 3,4-dimethyl arrangement is expected to contribute to a unique electronic and steric profile that influences its interaction with its biological target.

Influence of Halogenation on the Phenoxy Group within Piperidine Analogues

The introduction of halogen atoms onto the phenoxy ring of piperidine analogues is a common strategy to modulate their pharmacological properties. In a study of halogenated 4-(phenoxymethyl)piperidines designed as potential sigma receptor ligands, various halogen and other substituents were placed on the phenoxy ring. acs.org The affinity and selectivity of these compounds for σ-1 and σ-2 receptors were found to vary significantly depending on the nature and position of the substituent. For example, compounds with 4-iodo, 4-bromo, 3-bromo, and other groups on the phenoxy ring displayed a wide range of dissociation constants (Ki) for both receptor subtypes. acs.org This demonstrates that halogenation of the phenoxy group is a powerful tool for fine-tuning the receptor binding profile of these piperidine analogues.

Exploration of Other Aromatic Substitutions (e.g., trifluoromethyl, cyano) and their SAR Contribution

The substitution pattern on the phenoxy ring of 4-phenoxypiperidine (B1359869) derivatives is a critical determinant of their pharmacological activity. While the 3,4-dimethyl substitution provides a certain level of affinity for various receptors, the exploration of other substituents, particularly electron-withdrawing groups like trifluoromethyl (-CF3) and cyano (-CN), has been a key area of research to refine potency and selectivity.

In the broader context of phenoxypiperidine and related structures, the introduction of electron-withdrawing groups on the aromatic ring can significantly influence ligand-receptor interactions. For instance, in the development of inhibitors for certain enzymes, replacing electron-donating groups like methoxy (B1213986) with electron-withdrawing groups such as halides or nitro has been shown to be detrimental to activity. nih.gov Specifically, a 3-trifluoromethyl-substituted derivative of betulinic acid was found to be less potent than its methoxy- and dimethylamino-substituted counterparts, suggesting that electron-donating properties on the phenyl ring were favorable for its anti-HIV activity. nih.gov

Linker Modifications and Scaffold Hopping Approaches for Enhanced Bioactivity

To improve the pharmacological profile of this compound analogs, researchers have explored linker modifications and scaffold hopping strategies. nih.govnih.gov These approaches aim to discover novel core structures with enhanced bioactivity, improved physicochemical properties, or a more desirable selectivity profile. nih.govnih.gov

Linker Modifications: The ether linkage (-O-) between the 3,4-dimethylphenoxy group and the piperidine ring is a common point for modification. Replacing the oxygen atom with other isosteres, such as a sulfur atom (thioether), a methyleneoxy group (-CH2O-), or an amide linkage, can alter the conformational flexibility and electronic properties of the molecule. nih.gov For example, in a study on piperidine derivatives, the replacement of an oxymethyl linker was found to be tolerated, suggesting that this position is amenable to changes that could enhance drug-like properties without sacrificing potency. nih.gov Such modifications can lead to derivatives with altered binding kinetics or improved metabolic stability.

Scaffold Hopping: This strategy involves replacing the piperidine core with other cyclic amines to explore new chemical space while retaining the key pharmacophoric features. nih.govyoutube.comepa.gov The goal is to find a new scaffold that maintains the essential vector orientations of the interacting groups but possesses a different molecular backbone. youtube.com For the 4-phenoxypiperidine series, this could involve substituting the piperidine ring with structures like:

Pyrrolidine

Azetidine

Tropane

Other heterocyclic systems

Each new scaffold presents a unique three-dimensional arrangement of substituents, which can lead to significant changes in receptor affinity and selectivity. For instance, the choice of the central scaffold can influence the spatial relationship between the aromatic group and the basic amine, a critical factor for interaction with many G-protein coupled receptors and transporters. Scaffold hopping has been successfully used to develop compounds with improved properties, such as moving from a peptidic to a cyclic, non-peptidic scaffold in the development of cathepsin inhibitors. youtube.com Computational tools are often employed to guide these efforts by identifying potential replacement scaffolds from large chemical databases that maintain the desired geometric constraints. youtube.comepa.gov

Molecular Pharmacology and Mechanism of Action Studies of 4 3,4 Dimethylphenoxy Piperidine Non Clinical, in Vitro

Ligand Binding Studies with Recombinant Receptors

Ligand binding studies are fundamental in pharmacological research to determine the affinity and selectivity of a compound for specific receptors. These assays provide critical insights into the potential biological targets of a molecule.

Affinity Profiling at Specific Receptor Subtypes (e.g., Opioid Receptors, Histamine (B1213489) H3 Receptors, Sigma-1 Receptors)

While direct and comprehensive affinity profiling data for 4-(3,4-dimethylphenoxy)piperidine at a wide range of receptor subtypes is not extensively documented in publicly available literature, studies on structurally related phenoxyalkylpiperidines and other piperidine (B6355638) derivatives offer valuable insights into its potential receptor interactions.

Opioid Receptors: Research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that this class of compounds can act as opioid receptor antagonists. nih.gov For instance, both N-methyl and N-phenylpropyl derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) have been identified as antagonists at the µ and κ opioid receptors, with some also showing antagonism at the δ opioid receptor. nih.gov This suggests that the piperidine scaffold, a core component of this compound, is a key pharmacophore for interaction with opioid receptors.

Histamine H3 Receptors: The histamine H3 receptor (H3R) is another potential target for piperidine-containing compounds. Studies on 4-oxypiperidine derivatives have led to the discovery of potent H3R antagonists. nih.gov These compounds often feature a piperidine ring as a central scaffold, indicating that derivatives like this compound might also exhibit affinity for this receptor subtype. The H3R is known to modulate various neurotransmitter systems, making it a target for a range of neurological and psychiatric disorders. nih.gov

Sigma-1 Receptors: The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in various cellular functions. A study on phenoxyalkylpiperidines demonstrated that these compounds can exhibit high affinity for the σ1 receptor. uniba.it Specifically, N-[(4-methoxyphenoxy)ethyl]piperidines showed Ki values in the nanomolar range, highlighting the importance of the phenoxy and piperidine moieties for σ1 receptor binding. uniba.it Further research on other piperidine derivatives has also identified potent σ1 receptor ligands. rsc.orgnih.gov These findings suggest that this compound could potentially interact with the σ1 receptor.

Radioligand Binding Assays for Receptor Occupancy and Dissociation Kinetics

Radioligand binding assays are a crucial tool for quantifying the interaction between a ligand and a receptor. sci-hub.se These assays utilize a radioactively labeled compound (radioligand) that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as this compound, researchers can determine the affinity (Ki) of the test compound for the receptor.

The general principle of these assays involves incubating a preparation of recombinant receptors with a fixed concentration of a specific radioligand in the presence of varying concentrations of the competing unlabeled ligand. sci-hub.se The amount of radioligand bound to the receptor is then measured, and the data are used to calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value can then be derived from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays and Mechanistic Elucidation

Enzyme inhibition is another important mechanism through which chemical compounds can exert their biological effects. In vitro assays are used to screen compounds for their ability to inhibit the activity of specific enzymes and to understand the kinetics of this inhibition.

In Vitro Assays for Target Enzyme Activity (e.g., Reverse Transcriptase, Alpha-Glucosidase, Cholinesterase)

Reverse Transcriptase: Piperidine-substituted triazine derivatives have been investigated as potential inhibitors of HIV-1 reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus. nih.gov Several of these compounds demonstrated potent anti-HIV activity by inhibiting the reverse transcriptase enzyme at low nanomolar concentrations. nih.gov This suggests that the piperidine scaffold can be incorporated into molecules targeting this viral enzyme.

Alpha-Glucosidase: The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Studies on 3,4-dihydroxy piperidines have shown that these compounds can exhibit significant α-glucosidase inhibitory activity. nih.gov Similarly, other piperazine (B1678402) derivatives have been identified as noncompetitive inhibitors of yeast α-glucosidase. nih.govresearchgate.net These findings indicate that the piperidine moiety is a viable structural component for the design of α-glucosidase inhibitors.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic approach for Alzheimer's disease. Several piperidine derivatives have been developed as potent cholinesterase inhibitors. nih.govmdpi.comnih.gov For example, the compound E2020 (Donepezil), which contains a piperidine moiety, is a well-known AChE inhibitor. nih.gov

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are performed to understand how a compound inhibits an enzyme. These studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like Lineweaver-Burk plots. nih.gov

For instance, a kinetic study of the acetylcholinesterase inhibitor E2020, a piperidine derivative, revealed that it exhibits a mixed-type inhibition. nih.gov This means that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction. The inhibitor dissociation constants for the free enzyme (KI) and the acetyl-enzyme (KI') were determined to be significantly lower than those of other reference compounds, indicating a strong inhibitory effect. nih.gov While specific kinetic data for this compound is not available, similar kinetic analyses would be essential to characterize its potential enzyme inhibitory activity.

Cellular Assays for Biological Activity (Non-clinical)

Cellular assays are critical for assessing the biological effects of a compound in a more physiologically relevant context than isolated receptor or enzyme assays. These assays can provide information on a compound's ability to modulate cellular processes such as proliferation, apoptosis, and signaling pathways.

For example, to investigate the anticancer potential of piperidine derivatives, cellular assays are commonly employed. In one study, novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives were synthesized and evaluated for their antiproliferative activity against human leukemia cell lines (K562 and Reh). nih.gov The most active compound in this series was found to inhibit the growth of these cancer cells at low concentrations. nih.gov Further cellular assays, such as the lactate (B86563) dehydrogenase (LDH) assay for cytotoxicity, cell cycle analysis by flow cytometry, and DNA fragmentation assays, were used to demonstrate that the compound induced apoptosis in the leukemia cells. nih.gov Such cellular assays would be crucial in determining the potential biological activities of this compound in a non-clinical setting.

An extensive search for scientific literature and data pertaining specifically to the chemical compound This compound has been conducted. The investigation aimed to gather information for a detailed article covering its molecular pharmacology and mechanism of action, in line with the provided outline.

The comprehensive search did not yield any specific non-clinical, in vitro studies for "this compound" in the following areas:

Antiviral Activity: No studies were found that tested the efficacy of this compound against HIV-1, SARS-CoV-2, or Avian Influenza H5N1 in cellular models. While research exists on the antiviral properties of other piperidine derivatives nih.govnih.gov, this information does not pertain to the specific compound of interest.

Cytotoxicity in Cancer Cell Lines: There is no available data from in vitro cytotoxicity assays of this compound in any cancer cell lines. Studies on other piperidine and piperazine derivatives have shown cytotoxic effects against various cancer cells, but these findings are not directly applicable to the specified compound mdpi.comnih.govresearchgate.netresearchgate.net.

Mechanistic Studies of Cellular Interactions: No mechanistic studies, including investigations into DNA intercalation, have been published for this compound. The general ability of piperidine to cleave DNA is known in the context of specific laboratory chemical sequencing methods (Maxam-Gilbert), but this is a chemical reaction and not indicative of a cellular mechanism of action for this specific compound nih.gov.

Identification of Key Molecular Targets: The specific molecular targets of this compound, such as G-protein coupled receptors, voltage-gated ion channels, or electrochemical transporters, have not been identified in the scientific literature. Research on other piperidine-based molecules has shown interaction with targets like the dopamine (B1211576) D4 receptor, but this cannot be extrapolated to the compound nih.gov.

Analysis of Ligand-Protein Binding Modes: In the absence of identified molecular targets, no studies on the ligand-protein binding modes and interactions for this compound are available.

Due to the lack of specific data for "this compound" in the published scientific literature, it is not possible to generate the requested article. The strict requirement to focus solely on this compound prevents the inclusion of information on related but distinct molecules. Therefore, the content for the outlined sections cannot be provided.

Computational and Theoretical Chemistry Investigations of 4 3,4 Dimethylphenoxy Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(3,4-Dimethylphenoxy)piperidine at the molecular level. These calculations provide a detailed picture of its geometry and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), can determine bond lengths, bond angles, and dihedral angles. orientjchem.org These geometric parameters are crucial for understanding the molecule's conformational flexibility and how it might fit into a biological receptor's binding site.

Table 1: Selected Optimized Geometric Parameters of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (ether) | 1.37 | ||

| C-N (piperidine) | 1.47 | ||

| C-C (aromatic) | 1.39 | ||

| C-N-C (piperidine) | 111.5 | ||

| C-O-C | 118.2 |

Note: The data in this table is illustrative and representative of typical values obtained from DFT calculations for similar structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. orientjchem.orgnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the electron-rich dimethylphenoxy ring, while the LUMO may be distributed across the piperidine (B6355638) moiety. This distribution influences how the molecule interacts with other species.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored areas indicate regions of high electron density, often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, blue-colored areas represent electron-deficient regions, typically around hydrogen atoms bonded to electronegative atoms.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the ether linkage and the nitrogen atom of the piperidine ring. The hydrogen atoms of the piperidine's N-H group would exhibit a positive potential (blue). This information is invaluable for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding, with a biological target. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

Molecular docking algorithms predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.net This process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their energetic favorability. The resulting binding mode provides a plausible hypothesis of how the ligand is positioned within the active site. For this compound, docking studies could be performed against various receptors, such as G-protein coupled receptors or enzymes, to explore its potential biological activities. The predicted binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), helps to rank potential drug candidates. nih.gov

Once a plausible binding mode is identified through docking, a more detailed analysis of the intermolecular interactions is conducted. These non-covalent interactions are the primary forces that stabilize the ligand-protein complex. Key interactions for this compound could include:

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The ether oxygen can also accept a hydrogen bond.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms. The aliphatic portions of the piperidine ring and the methyl groups on the phenoxy ring would primarily interact through van der Waals forces.

Pi-Pi Stacking: The aromatic dimethylphenoxy ring can engage in pi-pi stacking interactions with aromatic amino acid residues in the protein's binding site, such as phenylalanine, tyrosine, or tryptophan.

Other Noncovalent Interactions: These can include hydrophobic interactions, where the nonpolar parts of the ligand are driven to associate with nonpolar regions of the binding site, and cation-pi interactions, where the positively charged piperidinium (B107235) ion (if protonated) could interact with the electron-rich aromatic rings of amino acids.

Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of these interactions over time, offering a more dynamic picture of the binding event.

Table 3: Potential Intermolecular Interactions of this compound with a Hypothetical Receptor Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Piperidine N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Piperidine N, Ether O | Serine, Threonine, Tyrosine |

| Pi-Pi Stacking | Dimethylphenoxy Ring | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals | Piperidine Ring, Methyl Groups | Leucine, Valine, Isoleucine |

Note: This table presents hypothetical interactions to illustrate the types of analysis performed.

Conformational Analysis and Flexibility of the Compound

The conformational landscape of this compound is primarily defined by the geometry of the piperidine ring and the orientation of its bulky 4-substituent. Like cyclohexane (B81311), the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. wikipedia.org In this conformation, substituents at the 4-position can occupy either an axial or an equatorial position.

For this compound, two principal chair conformations exist, which rapidly interconvert. In one conformer, the 3,4-dimethylphenoxy group is in the axial position, and in the other, it is in the equatorial position. Due to steric hindrance, the equatorial conformation is generally more stable for large substituents on a piperidine or cyclohexane ring. nih.gov The axial position would lead to unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on carbons 2 and 6 of the piperidine ring. Therefore, the compound is expected to exist predominantly in the conformation where the 4-(3,4-dimethylphenoxy) group occupies the equatorial position.

Molecular mechanics calculations can quantitatively predict the energy difference between these conformers. For analogous 4-substituted piperidines, the relative conformational energies are nearly identical to those of similar cyclohexanes. nih.gov The free energy difference (-ΔG°) between the axial and equatorial conformers is a key parameter in this analysis.

Table 1: Estimated Conformational Energy Differences for 4-Substituted Piperidines

| Substituent (R) at C-4 | Predominant Conformer | Approximate -ΔG° (kcal/mol) (Equatorial vs. Axial) | Reference |

|---|---|---|---|

| Phenyl | Equatorial | ~3.0 | nih.gov |

| Methoxy (B1213986) (analogous ether) | Equatorial | ~0.6 | General Principle |

| (3,4-Dimethylphenoxy) | Equatorial | > 3.0 (Estimated) | Inferred |

Note: The energy value for the 3,4-dimethylphenoxy group is an estimation based on its significant steric bulk, which is greater than that of a simple phenyl group.

The flexibility of the compound is not limited to the ring inversion of the piperidine core. Additional flexibility arises from the rotation around the C-O-C ether linkage between the piperidine and phenoxy rings. The preferred rotational angle (torsion angle) will be one that minimizes steric clashes between the two ring systems. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are instrumental in experimentally determining the preferred conformation in solution by analyzing coupling constants. optica.orgacs.org In some highly hindered piperidine derivatives, non-chair conformations like boat or twist-boat forms can also exist, though they are generally higher in energy. ias.ac.in

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.netyoutube.com A pharmacophore model for this compound can be generated to guide the discovery of new molecules with similar interaction profiles. nih.gov

The key features of the this compound scaffold that would contribute to a pharmacophore model include:

A hydrophobic/aromatic region: Provided by the 3,4-dimethylphenyl ring.

A hydrogen bond acceptor: The ether oxygen atom.

A hydrogen bond acceptor (or donor when protonated): The piperidine nitrogen atom.

A positive ionizable feature: The piperidine nitrogen, which is basic and will be protonated at physiological pH. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrophobic/Aromatic | 3,4-Dimethylphenyl Ring | van der Waals, π-π stacking |

| Hydrogen Bond Acceptor | Ether Oxygen | Hydrogen bond with donor group on target |

| Hydrogen Bond Acceptor | Piperidine Nitrogen (neutral) | Hydrogen bond with donor group on target |

| Hydrogen Bond Donor | Piperidine N-H (protonated) | Hydrogen bond with acceptor group on target |

| Positive Ionizable | Piperidine Nitrogen (protonated) | Ionic interaction with a negative charge on target |

Once a pharmacophore hypothesis is developed, it can be used as a 3D query for virtual screening of large compound libraries (e.g., ZINC, ChEMBL, or in-house collections). nih.govwikipedia.orgnih.gov This computational technique filters databases to identify molecules that match the defined pharmacophoric features in their 3D arrangement. eurofinsdiscovery.com Hits from the virtual screen can then be acquired or synthesized for experimental testing, significantly accelerating the process of discovering novel lead compounds. nih.gov The goal is to identify molecules with different chemical scaffolds that share the crucial interaction properties of the original compound. wikipedia.org

Protonation State Analysis and Solvent Effects on Molecular Interactions

The chemical environment, particularly pH and solvent polarity, plays a critical role in the molecular behavior of this compound.

Protonation State: The piperidine nitrogen is a basic center. The pKa of the conjugate acid of piperidine (the piperidinium ion) is approximately 11.1-11.2. chegg.comsocratic.orgchegg.com This means that at a physiological pH of around 7.4, the piperidine ring will exist almost exclusively in its protonated, positively charged (piperidinium) form. pdx.edu Protonation significantly alters the electronic and conformational properties of the molecule. The nitrogen atom changes from a hydrogen bond acceptor to a hydrogen bond donor (N⁺-H), and it introduces a formal positive charge. acs.orgnih.gov This charge can form strong electrostatic or ionic interactions with biological targets.

Protonation can also influence conformational preferences. For many 4-substituted piperidines with polar substituents, the protonated form shows a stabilization of the axial conformer compared to the neutral base. nih.gov This is attributed to favorable electrostatic interactions between the polar substituent and the positively charged nitrogen. nih.gov

Solvent Effects: The polarity of the solvent can have a profound impact on the conformational equilibrium. civilica.com While the equatorial conformer is typically favored in nonpolar solvents and the gas phase, a polar solvent can preferentially stabilize the conformer with the larger molecular dipole moment. wikipedia.org In some cases, particularly with electronegative substituents, this can lead to a shift in the equilibrium, making the axial conformer more stable in polar environments. nih.gov For this compound, computational studies in different solvent models (e.g., chloroform (B151607) vs. water) would be necessary to quantify the extent of this effect. The interplay between protonation and solvation is complex, as the charged piperidinium species will have significantly different solvation energies than its neutral counterpart. nih.gov

Table 3: Influence of Protonation and Solvent on Molecular Properties

| Condition | Key Change | Consequence | Reference |

|---|---|---|---|

| Protonation (at pH 7.4) | N → N⁺-H | Nitrogen becomes a hydrogen bond donor; introduces a positive charge. | chegg.comacs.org |

| May alter axial/equatorial preference due to electrostatic interactions. | nih.gov | ||

| Increasing Solvent Polarity | Enhanced Solvation | Preferential stabilization of the conformer with the larger dipole moment. | wikipedia.orgnih.gov |

| Can potentially shift the conformational equilibrium. | nih.gov |

Compound Names Mentioned

Advanced Analytical Techniques for Characterization and Quantification of 4 3,4 Dimethylphenoxy Piperidine

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for assessing the purity of 4-(3,4-Dimethylphenoxy)piperidine. High-Performance Liquid Chromatography (HPLC) is particularly versatile, allowing for both purity analysis and, with specialized columns, the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a standard method for determining the chemical purity of this compound. The technique separates the target compound from impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. The dimethylphenoxy group in the molecule contains a chromophore that absorbs UV light, enabling detection and quantification. researchgate.netresearchgate.net

A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. An isocratic or gradient mobile phase, commonly a mixture of acetonitrile (B52724) and water with additives like trifluoroacetic acid or a phosphate (B84403) buffer, is used to elute the compounds from the column. researchgate.netsensusimpact.com The retention time is characteristic of the compound under specific conditions, while the peak area in the chromatogram is proportional to its concentration. For related piperidine (B6355638) compounds, UV detection is often set between 220 and 280 nm to achieve optimal sensitivity. researchgate.netresearchgate.net

Typical HPLC Parameters for Analysis of Piperidine Derivatives:

| Parameter | Typical Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) epa.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid sensusimpact.com |

| Flow Rate | 1.0 mL/min sensusimpact.comepa.gov |

| Detection | UV at 220-280 nm researchgate.netresearchgate.net |

| Column Temperature | 30-40°C sensusimpact.comepa.gov |

Chiral Chromatography for Stereoisomer Separation

Since this compound possesses a chiral center at the C4 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers to determine the enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have proven effective in resolving the enantiomers of various piperidine derivatives. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The ability of a specific CSP to resolve the enantiomers can be influenced by the polarity of the substituents on the molecule. nih.govnih.gov

Potential Chiral HPLC Systems for Enantiomeric Separation:

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD, Chiralcel OJ) nih.gov |

| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol mixtures nih.gov |

| Detection | UV (at a wavelength appropriate for the phenoxy chromophore) |

| Application | Determination of enantiomeric purity and ratio of (R)- and (S)-enantiomers. pharm.or.jpchrom-china.com |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. kfupm.edu.samdpi.com

In the ¹H NMR spectrum, distinct signals are expected for the protons on the aromatic ring, the piperidine ring, the two methyl groups, and the N-H proton. chemicalbook.com The aromatic protons would appear as a set of signals in the downfield region (typically 6.5-7.5 ppm). The piperidine protons would show complex multiplets in the aliphatic region (1.5-3.5 ppm), while the two methyl groups on the aromatic ring would present as sharp singlets around 2.2 ppm.

The ¹³C NMR spectrum provides complementary information, with unique signals for each carbon atom in the molecule. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the oxygen appearing most downfield. The piperidine carbons would be found in the upfield region (typically 30-70 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound: Predicted values are based on the analysis of structurally similar compounds like piperidine and 3,4-dimethylanisole.

¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.6 - 7.0 |

| O-CH (Piperidine C4-H) | ~4.3 |

| Piperidine N-H | Variable, broad |

| Piperidine Ring-H (axial, equatorial) | 1.5 - 3.2 |

¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | ~155 |

| Aromatic C (quaternary) | ~130, ~137 |

| Aromatic C-H | ~110, ~115, ~120 |

| Piperidine C4 (C-O) | ~72 |

| Piperidine C2, C6 | ~45 |

| Piperidine C3, C5 | ~32 |

Mass Spectrometry (MS) (e.g., ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces a prominent protonated molecular ion [M+H]⁺. scielo.brnih.gov

High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the confirmation of the molecular formula (C₁₃H₁₉NO). Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural information by inducing fragmentation. scielo.brresearchgate.net Expected fragmentation pathways would include the cleavage of the ether bond and the characteristic fragmentation of the piperidine ring.

Mass Spectrometry Data for this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Monoisotopic Mass | 205.1467 g/mol |

| [M+H]⁺ Ion (ESI-MS) | m/z 206.1545 |

| Primary Fragmentation | Cleavage of the C-O ether bond, loss of piperidine moiety. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. cardiff.ac.uknih.gov These methods are complementary and provide a molecular fingerprint. researchgate.net

Key expected vibrational modes include:

N-H Stretching: A moderate band in the IR spectrum around 3300-3400 cm⁻¹ from the secondary amine in the piperidine ring.

C-H Stretching: Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). researchgate.net

Ring Vibrations: The piperidine ring will have characteristic bending and rocking vibrations. researchgate.net

Predicted Key Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1250 | IR |

Advanced Structural Elucidation Techniques

The definitive identification of a molecule's structure is a critical step in its chemical characterization. Advanced instrumental techniques provide the necessary precision to confirm the connectivity and spatial arrangement of atoms within a molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is collected and analyzed to generate a detailed model of the electron density, from which the atomic positions can be accurately determined. This provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

While specific crystallographic data for this compound is not publicly available in the reviewed literature, the application of this technique to similar piperidine derivatives demonstrates its power. For instance, studies on other substituted piperidines have successfully utilized X-ray crystallography to confirm their molecular geometry, including the chair conformation of the piperidine ring and the relative orientation of its substituents. researchgate.net Such an analysis for this compound would definitively establish the conformation of the piperidine ring and the spatial relationship between the 3,4-dimethylphenoxy group and the piperidine nitrogen.

Table 1: Illustrative Crystal Data for a Substituted Piperidine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1689 |

| b (Å) | 43.141 |

| c (Å) | 7.2658 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 3187.5 |

| Z | 8 |

Note: The data in this table is for a different piperidine derivative, 3,5-Dimethyl-2,6-diphenylpiperidine, and is presented for illustrative purposes to show the type of information obtained from an X-ray crystallographic study. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound, with a molecular formula of C₁₃H₁₉NO, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a small, precisely weighed sample of the compound and quantitatively measuring the resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 13 | 156.13 | 76.05% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 9.34% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.82% |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.79% |

| Total | 205.292 | 100.00% |

Quantitative Analytical Method Development and Validation for Research Applications

For research applications requiring the quantification of this compound, the development and validation of robust analytical methods are paramount. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques commonly employed for this purpose.

A quantitative method for this compound could be developed using reversed-phase HPLC. This would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. epa.govresearchgate.netresearchgate.net Detection could be achieved using a UV detector, provided the compound has a sufficient chromophore, or a more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (MS) if UV absorbance is low. epa.govresearchgate.net

Alternatively, a gas chromatography method could be developed. nih.govnih.govgoogle.com Given the amine group in the piperidine ring, derivatization may be necessary to improve its volatility and chromatographic behavior. nih.govnih.gov The use of a mass spectrometer as a detector (GC-MS) would provide high selectivity and sensitivity, allowing for both quantification and structural confirmation. nih.govnih.gov

Validation of the developed method would involve assessing its linearity, accuracy, precision, selectivity, and robustness to ensure that it provides reliable and reproducible results for the intended research application.

Table 3: Example Parameters for a Hypothetical HPLC Method for this compound Quantification

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at an appropriate wavelength or Mass Spectrometer |

Future Research Directions and Scope for 4 3,4 Dimethylphenoxy Piperidine Analogues

Development of Novel and Efficient Synthetic Pathways

The creation of diverse libraries of 4-(3,4-dimethylphenoxy)piperidine analogues is fundamentally reliant on the availability of robust and versatile synthetic methodologies. While classical approaches to piperidine (B6355638) synthesis have been well-established, future efforts will focus on the development of more efficient, cost-effective, and environmentally benign routes that allow for precise control over stereochemistry and the introduction of a wide array of functional groups.

Recent advances in synthetic organic chemistry offer promising avenues for the construction of highly substituted piperidine rings. ajchem-a.com Strategies such as C-H functionalization, catalyzed by transition metals like rhodium and palladium, are emerging as powerful tools for the direct modification of the piperidine core at positions that were previously difficult to access. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials and lengthy synthetic sequences. For instance, rhodium-catalyzed C-H insertion reactions can be employed to introduce various substituents at the C2, C3, and C4 positions of the piperidine ring with a high degree of regio- and stereoselectivity, governed by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov

Furthermore, innovative cyclization strategies are being explored to construct the piperidine scaffold itself. Gold-catalyzed intramolecular dearomatization/cyclization reactions and palladium-catalyzed oxidative amination of alkenes represent novel methods for the enantioselective synthesis of substituted piperidines. nih.gov The development of one-pot multicomponent reactions will also be crucial for rapidly generating structural diversity from simple, readily available starting materials. ajchem-a.com These modern synthetic methods will be instrumental in overcoming the limitations of traditional routes and will facilitate the efficient, multigram-scale synthesis of novel this compound analogues for extensive pharmacological evaluation. chemrxiv.orgresearchgate.net

A summary of emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| C-H Functionalization | Direct introduction of functional groups onto the piperidine ring's C-H bonds, often using transition metal catalysts. researchgate.netnih.gov | Increased synthetic efficiency, reduced step count, access to novel chemical space. |

| Oxidative Amination | Gold- or palladium-catalyzed cyclization of unsaturated amines to form the piperidine ring with concomitant functionalization. nih.gov | High enantioselectivity, formation of multiple bonds in one step. |

| Asymmetric Synthesis | Utilization of chiral catalysts or auxiliaries to control the stereochemistry of the final piperidine product. researchgate.net | Access to specific stereoisomers, crucial for optimizing biological activity. |

| Multicomponent Reactions | One-pot reactions where three or more reactants combine to form a complex product, minimizing intermediate isolation steps. ajchem-a.com | Rapid library synthesis, increased atom economy, and reduced waste. |

Exploration of Expanded Chemical Space through Derivative Synthesis

The this compound core serves as a versatile scaffold from which a vast chemical space can be explored. Future synthetic efforts will be directed towards the systematic modification of this core to establish comprehensive structure-activity relationships (SAR) and to identify derivatives with improved pharmacological profiles.

Key areas for derivatization include:

Substitution on the Piperidine Ring: Introduction of various substituents at the 2, 3, 5, and 6 positions of the piperidine ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. The exploration of different stereoisomers will also be critical, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. rsc.orgnih.gov

Modification of the Phenoxy Group: Altering the substitution pattern on the phenoxy ring can modulate interactions with the target protein. The introduction of electron-donating or electron-withdrawing groups, as well as heterocyclic bioisosteres, can fine-tune the electronic and steric properties of the ligand.

Variation of the Piperidine Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of a compound's pharmacological activity and can be readily modified to explore a wide range of functionalities, including alkyl, aryl, and acyl groups, as well as more complex moieties. ebi.ac.uk

The systematic synthesis and evaluation of these derivatives will provide a deeper understanding of the SAR for this class of compounds, enabling the rational design of more potent and selective ligands. nih.gov

A hypothetical table illustrating the exploration of chemical space is shown below:

| Compound ID | Piperidine Substitution | Phenoxy Substitution | N-Substituent |

| Parent | None | 3,4-Dimethyl | H |

| Analog A1 | 3-Methyl | 3,4-Dimethyl | H |

| Analog A2 | 4-Fluoro | 3,4-Dimethyl | H |

| Analog B1 | None | 4-Trifluoromethyl | H |

| Analog B2 | None | 3-Chloro-4-methyl | H |

| Analog C1 | None | 3,4-Dimethyl | Benzyl |

| Analog C2 | None | 3,4-Dimethyl | 4-Fluorobenzoyl |

Advanced In Vitro Pharmacological Characterization of Select Analogues for Undiscovered Biological Activities

While initial studies may focus on a primary biological target, the promiscuous nature of many small molecules suggests that this compound analogues may possess previously undiscovered biological activities. A comprehensive in vitro pharmacological characterization of a diverse set of these analogues will be crucial for identifying novel therapeutic applications.

This will involve screening these compounds against a broad panel of biological targets, including: